- Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,
Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

2-Benzyl-4-bromoisoindoline structure
Nombre del producto:2-Benzyl-4-bromoisoindoline
Número CAS:923590-78-7
MF:C15H14BrN
Megavatios:288.182363033295
MDL:MFCD13183764
CID:736595
PubChem ID:52988158
2-Benzyl-4-bromoisoindoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-Benzyl-4-bromoisoindoline
- 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-
- 2-benzyl-4-bromo-1,3-dihydroisoindole
- 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)
- 4-Bromo-2-benzylisoindoline
- CS-0321818
- SB64260
- MFCD13183764
- DTXSID80681058
- AKOS015839186
- AS-42027
- SCHEMBL629986
- DB-079290
- PXCBVDGJELFHKH-UHFFFAOYSA-N
- 923590-78-7
- 2-benzyl-4-bromo-isoindoline
- HKP0288
- 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
-
- MDL: MFCD13183764
- Renchi: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2
- Clave inchi: PXCBVDGJELFHKH-UHFFFAOYSA-N
- Sonrisas: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 287.03100
- Masa isotópica única: 287.031
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 2
- Complejidad: 249
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 3.2A^2
- Xlogp3: 3.5
Propiedades experimentales
- Denso: 1.412
- Punto de ebullición: 354 °C at 760 mmHg
- Punto de inflamación: 167.9 °C
- PSA: 3.24000
- Logp: 3.90280
2-Benzyl-4-bromoisoindoline Información de Seguridad
2-Benzyl-4-bromoisoindoline Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Benzyl-4-bromoisoindoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | B537978-10mg |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
Ambeed | A671771-1g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 1g |
$270.0 | 2024-04-16 | |
A2B Chem LLC | AI61778-100mg |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95% | 100mg |
$130.00 | 2024-05-20 | |
1PlusChem | 1P00IHKI-250mg |
1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)- |
923590-78-7 | 95% | 250mg |
$134.00 | 2023-12-15 | |
Crysdot LLC | CD11012811-1g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 1g |
$309 | 2024-07-19 | |
Crysdot LLC | CD11012811-10g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 10g |
$1037 | 2024-07-19 | |
Crysdot LLC | CD11012811-25g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 25g |
$1870 | 2024-07-19 | |
eNovation Chemicals LLC | K13987-5g |
2-benzyl-4-bromoisoindoline |
923590-78-7 | 95% | 5g |
$940 | 2025-02-26 | |
eNovation Chemicals LLC | K05400-5g |
2-benzyl-4-bromoisoindoline |
923590-78-7 | >95% | 5g |
$990 | 2025-02-18 | |
eNovation Chemicals LLC | Y0991355-10g |
2-benzyl-4-bromoisoindoline |
923590-78-7 | 95% | 10g |
$925 | 2024-08-02 |
2-Benzyl-4-bromoisoindoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt
Referencia
- Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease InhibitorJournal of Medicinal Chemistry, 2010, 53(6), 2443-2463,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C
Referencia
- Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Toluene , Chlorobenzene ; rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Macrocyclic compounds as antiviral agents, United States, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Processes for preparing protease inhibitors of hepatitis c virus, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ; 10 - 12 h, 105 - 110 °C; 110 °C → rt
Referencia
- Process for preparation of 4-haloisoindoline hydrochlorides, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C
Referencia
- Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C
Referencia
- Preparation of macrocyclic compounds as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
Referencia
- Preparation of macrocyclic peptides as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
Referencia
- Preparation of peptidyl macrocyclic compounds as antiviral agents, World Intellectual Property Organization, , ,
Métodos de producción 12
2-Benzyl-4-bromoisoindoline Raw materials
2-Benzyl-4-bromoisoindoline Preparation Products
2-Benzyl-4-bromoisoindoline Literatura relevante
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
923590-78-7 (2-Benzyl-4-bromoisoindoline) Productos relacionados
- 1935336-07-4(1-(trimethyl-1H-pyrazol-4-yl)ethane-1,2-diol)
- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)
- 18270-60-5(15-hydroxypentadecanehydrazide)
- 890604-18-9(2-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 2353932-15-5(Tert-butyl 3-(4-amino-3-methoxyphenyl)propanoate)
- 1807271-23-3(Ethyl 4-bromo-3-nitropicolinate)
- 313959-08-9(N-(2Z)-3-(4-methylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylideneacetamide)
- 1401426-05-8(1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride)
- 1806785-53-4(4-(Chloromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)
- 2248302-95-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline

Pureza:99%
Cantidad:1g
Precio ($):243.0